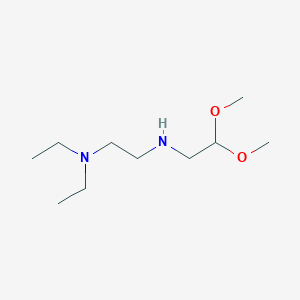
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is an organic compound with a unique structure that includes both dimethoxyethyl and diethyl groups attached to an ethylenediamine backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine typically involves the reaction of ethylenediamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or other nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine has several applications in scientific research:
Mechanism of Action
The mechanism by which n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
n’-(2,2-Dimethoxyethyl)-n-methylamine: This compound has a similar structure but with a methyl group instead of diethyl groups.
n’-(2,2-Dimethoxyethyl)-n,n-dimethyl-ethylenediamine: Similar to the target compound but with dimethyl groups instead of diethyl groups
Uniqueness
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Properties
Molecular Formula |
C10H24N2O2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O2/c1-5-12(6-2)8-7-11-9-10(13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
HBWNFTOMJDGYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

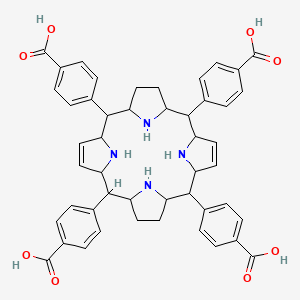
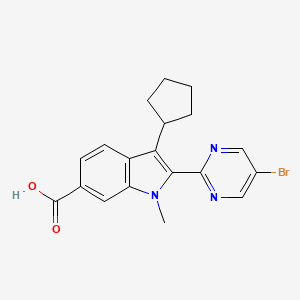
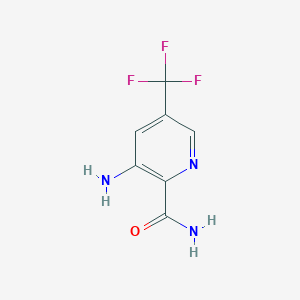
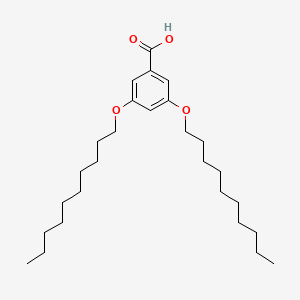
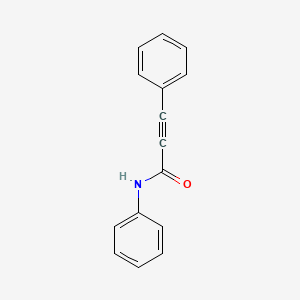
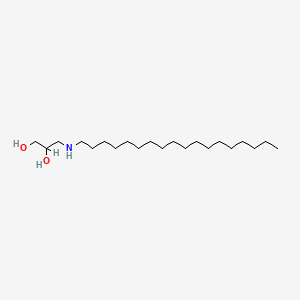
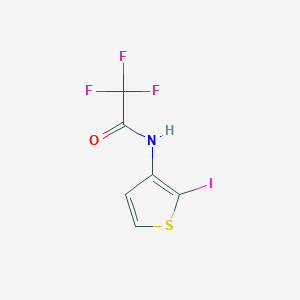
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
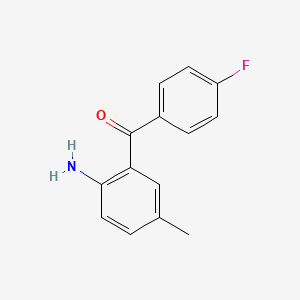
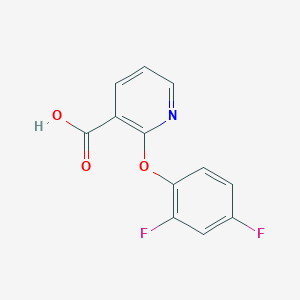
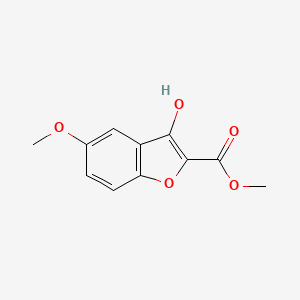
![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)
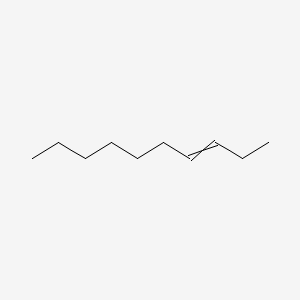
![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
